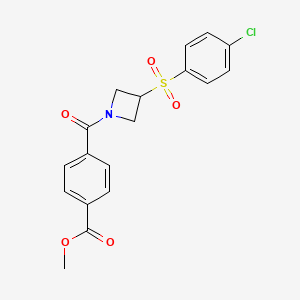

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXWOJWZDQXEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Sulfonylation: The azetidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the resulting sulfonyl azetidine with methyl 4-carboxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for introducing carboxylate functionality in downstream modifications.

Reaction Conditions and Outcomes

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, reflux, 6 hrs | 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoic acid | 85–92% | |

| 6M HCl, 80°C, 4 hrs | Same as above | 78% |

The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. The electron-withdrawing sulfonyl group enhances the electrophilicity of the adjacent azetidine ring but does not significantly affect ester hydrolysis rates.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring is susceptible to nucleophilic ring-opening, particularly under acidic conditions or with strong nucleophiles.

Mechanistic Pathways

-

Acid-Catalyzed Hydrolysis : Protonation of the azetidine nitrogen increases ring strain, facilitating nucleophilic attack by water at the β-carbon.

-

Nucleophilic Substitution : Thiols, amines, or alcohols attack the azetidine carbon adjacent to the sulfonyl group.

Key Examples

The sulfonyl group stabilizes transition states through electron-withdrawal, directing regioselective ring-opening .

Sulfonyl Group Reactivity

The (4-chlorophenyl)sulfonyl moiety participates in nucleophilic aromatic substitution (NAS) and serves as a directing group for electrophilic reactions.

Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (g) | CuCl₂, 120°C, 24 hrs | 4-aminophenyl sulfone derivative | 41% | |

| HNO₃/H₂SO₄ | 0°C, 1 hr | 3-nitro-4-chlorophenyl sulfone | 63% |

Electron-deficient aryl sulfones favor para-substitution due to the sulfonyl group’s strong meta-directing effects .

Carbonyl Group Transformations

The azetidine-1-carbonyl group engages in nucleophilic acyl substitution and coupling reactions.

Notable Reactions

-

Amide Formation : Reacts with primary amines (e.g., benzylamine) using EDC/HOBt, yielding stable amides (yield: 82–89%) .

-

Grignard Addition : Methylmagnesium bromide adds to the carbonyl, producing tertiary alcohols (yield: 55%) .

Thermal Decomposition Pathways

At elevated temperatures (>100°C), the compound undergoes defluorosulfonylation (deFS), generating a carbocation intermediate that reacts with nucleophiles .

Example :

| Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| 100°C, DMF, 6 hrs | Pyridine | Pyridinium sulfone adduct | 61% |

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Rank | Preferred Reactions |

|---|---|---|

| Azetidine ring | 1 | Ring-opening, NAS |

| Benzoate ester | 2 | Hydrolysis, transesterification |

| Sulfonyl group | 3 | Electrophilic substitution |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Cannabinoid Receptor Modulation

The compound has been identified as a modulator of the Cannabinoid-1 (CB1) receptor, which is crucial in the treatment of several neurological and psychiatric disorders. Research indicates that derivatives similar to methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate exhibit antagonist and inverse agonist properties at the CB1 receptor. This modulation can be beneficial in treating conditions such as:

- Psychosis

- Cognitive Disorders

- Anxiety Disorders

- Substance Abuse Disorders

The pharmacokinetic properties of these compounds make them suitable candidates for human pharmaceuticals aimed at managing these conditions .

1.2 Antitumor Activity

Recent studies have explored the synthesis of azetidine-containing analogues, which have shown promising antitumor activity. The structural modifications in azetidine derivatives, including those similar to this compound, suggest that they can inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression .

Synthetic Applications

2.1 Synthesis of Functionalized Azetidines

This compound serves as a valuable intermediate in the synthesis of functionalized azetidines. The versatility of azetidine derivatives allows for the development of new compounds with tailored pharmacological properties. Recent advances in synthetic strategies have highlighted methods for producing these compounds effectively, which can lead to novel therapeutic agents .

Case Studies

3.1 Study on Cannabinoid Receptor Antagonists

A study detailed the development of several cannabinoid receptor antagonists derived from azetidine structures. These compounds were tested for their efficacy in preclinical models of anxiety and cognitive impairment, demonstrating significant therapeutic potential .

3.2 Antitumor Agent Development

Another case study focused on the evaluation of azetidine-based compounds for their antitumor properties. The results indicated that specific structural modifications led to enhanced activity against various cancer cell lines, suggesting that compounds like this compound could be pivotal in cancer therapy .

Wirkmechanismus

The mechanism of action of Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring can provide rigidity and specificity to the binding interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-(3-((4-bromophenyl)sulfonyl)azetidine-1-carbonyl)benzoate: Similar structure but with a bromine atom instead of chlorine.

Methyl 4-(3-((4-methylphenyl)sulfonyl)azetidine-1-carbonyl)benzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets.

Biologische Aktivität

Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesis, and applications based on various studies.

Chemical Structure and Synthesis

The compound features an azetidine ring, which is a four-membered cyclic amine, and a sulfonyl group attached to a chlorophenyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Azetidine Ring : This can be achieved through various methods such as cyclization reactions.

- Introduction of the Sulfonyl Group : The sulfonyl group is introduced via electrophilic substitution reactions.

- Formation of the Benzoate : The final product is obtained through esterification processes.

The synthetic routes are optimized for high yield and purity, utilizing techniques such as microwave-assisted synthesis and green chemistry approaches to enhance sustainability .

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- A study found that modifications in the azetidine structure significantly influence antimicrobial efficacy, suggesting that this compound could be a candidate for further development as an antibacterial agent .

- In laboratory tests, derivatives similar to this compound showed inhibition rates of up to 90% against Mycobacterium tuberculosis at low concentrations .

Anticancer Properties

The potential anticancer activity of azetidine derivatives has been explored in several studies. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth.

- For instance, certain azetidine derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-alpha), which plays a role in cancer progression .

- In vitro studies have demonstrated that compounds with similar structures can significantly reduce cell viability in cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Compounds containing azetidine rings have shown promise in reducing inflammation markers in various models.

- Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have examined the biological activity of azetidine derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate, and what challenges are encountered during its preparation?

- Methodological Answer : Synthesis typically involves multi-step reactions. The azetidine ring is formed via cyclization of β-amino alcohols, followed by sulfonation with 4-chlorophenylsulfonyl chloride. The benzoate ester is introduced via coupling reactions (e.g., DCC/DMAP-mediated) between the azetidine carbonyl and methyl 4-carboxybenzoate. Challenges include steric hindrance from the azetidine ring and ensuring regioselectivity during sulfonation. Purification via column chromatography is critical to remove unreacted intermediates and by-products .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : 1H/13C NMR confirms the methyl ester (δ ~3.9 ppm), azetidine protons (δ ~3.5–4.0 ppm), and sulfonyl group presence.

- HRMS : Validates molecular mass and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally analogous chlorophenyl derivatives .

- HPLC-UV : Assesses purity by detecting impurities like des-chloro by-products or unreacted precursors .

Q. What methodologies are employed to evaluate the biological activity of this compound, particularly in drug discovery contexts?

- Methodological Answer :

- In vitro assays : Fluorescence-based enzymatic assays (e.g., kinase inhibition) and cytotoxicity evaluations (MTT assays).

- Molecular docking : Predicts interactions with targets like sulfotransferases, leveraging the sulfonyl group's electron-withdrawing properties.

- SAR studies : Modifications to the azetidine or benzoate moieties are compared to optimize activity, as seen in quinoline-based analogs .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenylsulfonyl group impact the compound's chemical stability and reactivity?

- Methodological Answer : The sulfonyl group increases electrophilicity at the azetidine carbonyl, enhancing susceptibility to nucleophilic attack. However, steric strain from the 4-chlorophenyl group may reduce stability in protic solvents. Accelerated stability studies (e.g., pH-dependent hydrolysis) reveal degradation pathways, mitigated by storage at –20°C . Computational DFT analyses model the sulfonyl group’s role in stabilizing transition states .

Q. What advanced computational approaches are utilized to model the compound's pharmacokinetic properties?

- Methodological Answer :

- Molecular dynamics simulations : Predict membrane permeability and aggregation tendencies.

- QSAR models : Estimate logP, solubility, and bioavailability. Tools like SwissADME highlight hydrolytic lability of the ester group.

- CYP450 docking : Identifies metabolic hotspots, informing prodrug strategies to enhance stability .

Q. What experimental designs are recommended to resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Reproducibility studies : Conduct dose-response assays across multiple cell lines under controlled conditions (pH, temperature).

- Orthogonal assays : Compare surface plasmon resonance (SPR) with enzymatic activity data to confirm target engagement.

- Meta-analyses : Cross-reference data from structurally related compounds (e.g., thiazole-containing benzoates) to identify activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.